tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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Overview
Description
Tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: is a chemical compound belonging to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate typically involves the following steps:
Formation of the Triazole Ring: : This can be achieved through the cyclization of hydrazine derivatives with α-haloketones or α-haloesters under acidic or basic conditions.
Introduction of the Ethyl Group: : Ethylation can be performed using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a strong base.
Carboxylation: : The carboxylate group can be introduced using reagents like carbon dioxide under high pressure and temperature, or by reacting with carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be achieved using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: : Amines, alcohols, and strong bases.
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, and ketones.
Reduction: : Alcohols and amines.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
Tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: has several applications in scientific research:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cardiovascular diseases.
Biology: : The compound can be used in biological studies to investigate its effects on cellular processes and signaling pathways.
Material Science: : It can be utilized in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
Organic Synthesis: : It can act as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: can be compared with other similar compounds such as:
Tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
7-tert-Butyl 3-ethyl 5,6-dihydro- [1,2,4]triazolo [4,3-a]pyrazine-3,7 (8H)-dicarboxylate
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-5-9-13-14-10-8-15(6-7-16(9)10)11(17)18-12(2,3)4/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRGAQSNLVCYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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